Kuanoniamine C
Description
Structure
3D Structure
Properties
CAS No. |
133401-12-4 |
|---|---|
Molecular Formula |
C21H18N4OS |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H18N4OS/c1-2-16(26)22-9-8-14-18-17-13(12-5-3-4-6-15(12)25-18)7-10-23-19(17)20-21(14)27-11-24-20/h3-7,10-11,25H,2,8-9H2,1H3,(H,22,26) |
InChI Key |
OHRPKUDJMIHDKF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |
Canonical SMILES |
CCC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |
Origin of Product |
United States |
Natural Occurrence and Isolation
Biological Origin of Kuanoniamine C in Symbiotic Associations
The wide distribution of pyridoacridine alkaloids, including this compound, across unrelated marine phyla such as Porifera (sponges), Chordata (tunicates), and Mollusca initially led researchers to hypothesize that these compounds were not produced by the host organisms themselves. researchgate.net The prevailing theory was that symbiotic microorganisms, present in all these hosts, were the true biosynthetic source. It was thought to be more plausible that a biosynthetic pathway was conserved within a symbiont that could associate with multiple hosts, rather than the independent evolution of such a complex pathway in different animal lineages.
However, direct evidence has challenged this symbiosis hypothesis for this compound. A pivotal study focused on the localization of this compound, also identified as dercitamide, within the tissues of the Palauan sponge Oceanapia sagittaria. researchgate.net Using a combination of advanced microscopy and cell-separation techniques, researchers demonstrated that large quantities of this compound are localized exclusively within specific, bacteria-free sponge cells. researchgate.net This finding strongly indicates that the compound is produced by the sponge's own cells and not by intracellular symbiotic organisms. researchgate.netnih.govmdpi.com
The study also considered the possibility of production by extracellular bacteria followed by transfer to and sequestration in specific sponge cells, but this was deemed an unlikely scenario. researchgate.net The concentration of this compound in distinct cells throughout the sponge suggests it serves important biological functions for the host, such as chemical defense against predators or pathogens. researchgate.net
While symbiotic associations are crucial for the production of many other marine natural products, the current body of evidence points toward the host organism, the sponge Oceanapia sagittaria, as the producer of this compound. researchgate.netnih.gov If this compound is also proven to be produced by host organisms in other phyla, it might represent a remarkable case of convergent evolution, where different species independently evolve the same or similar biosynthetic pathways to produce a functionally useful molecule. researchgate.net
Structural Elucidation and Characterization
Spectroscopic Analysis for Structural Determination
The determination of the complex, fused-ring structure of Kuanoniamine C relies heavily on a combination of modern spectroscopic techniques. The presence of numerous quaternary carbons within the polycyclic aromatic core makes structural assignment a challenging task, necessitating comprehensive 1D and 2D NMR experiments alongside mass spectrometry and UV-Visible spectroscopy. beilstein-journals.org
NMR spectroscopy is the cornerstone for elucidating the carbon skeleton and proton environments of this compound. The structure was confirmed through detailed 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments. datapdf.comresearchgate.net The ¹H NMR spectrum is characterized by signals in the aromatic region corresponding to the pyridoacridine core and signals in the aliphatic region for the N-propionyl-phenethylamine side chain. datapdf.com Comparison of the ¹³C NMR data with those of its analogs is crucial for assigning the chemical shifts of the many quaternary carbons. beilstein-journals.org
The specific NMR data for this compound, recorded in DMSO-d₆, are presented below. researchgate.net
Interactive Table: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| 11.4 | brs | - | NH |
| 9.41 | s | - | H-11 |
| 8.49 | brs | - | H-3 |
| 7.71 | dd | 8.2, 1.8 | H-6 |
| 7.71 | brd | 8.2 | H-7 |
| 7.25 | dd | 8.2, 1.8 | H-5 |
| 3.20 | m | - | H-14 |
| 3.15 | m | - | H-13 |
| 2.07 | q | 7.3 | H-16 |
Interactive Table: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 174.6 | C-15 |
| 153.2 | C-11 |
| 143.5 | C-7a |
| 139.4 | C-3a |
| 135.0 | C-6 |
| 133.5 | C-8a |
| 125.4 | C-4 |
| 121.3 | C-5 |
| 119.5 | C-8 |
| 118.8 | C-7 |
| 115.3 | C-12a |
| 114.7 | C-12c |
| 113.8 | C-12b |
| 112.9 | C-3 |
| 107.7 | C-9 |
| 36.3 | C-13 |
| 30.9 | C-14 |
| 28.4 | C-16 |
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the precise molecular formula. researchgate.net For this compound, the molecular formula was established as C₂₁H₁₈N₄OS. datapdf.com
HRESIMS Data : The measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was found to be 405.1464, which is consistent with the calculated value of 405.1463 for the molecular formula C₂₁H₁₈N₄OS. researchgate.net
The extensive conjugation of the pentacyclic pyridoacridine system in this compound results in characteristic absorption bands in the UV-Visible spectrum. These alkaloids are often colored, a property linked to the presence of basic nitrogen atoms in the aromatic system. researchgate.net The UV spectrum confirms the highly conjugated chromophore. datapdf.com
UV Data (in MeOH) : λₘₐₓ at 214, 224, 250, 258, 295, 354, and 394 nm. datapdf.com
Mass Spectrometry (MS)
Comparative Structural Analysis with Kuanoniamine Analogs
This compound belongs to a family of related pyridoacridine alkaloids that share the same core pentacyclic structure but differ in the nature of the acyl side chain attached to the phenethylamine (B48288) moiety. datapdf.comresearchgate.net
Kuanoniamine A : This analog possesses a tetracyclic iminoquinone-containing pyridoacridine ring system and has a different side chain compared to this compound. mdpi.comresearchgate.net It is a more potent inhibitor of DNA synthesis than this compound. mdpi.commdpi.com
Kuanoniamine B : Differs from this compound in its acyl side chain, featuring an isopentoyl group instead of a propionyl group. datapdf.com
Kuanoniamine D : This analog is characterized by an acetyl group on the side chain, making it structurally different from the propionyl group of this compound. datapdf.comnio.res.in
N-deacylthis compound : As the name suggests, this compound is the N-deacylated precursor of this compound, lacking the propionyl group entirely. mdpi.com
Dercitamide : Isolated from sponges of the Stelletta genus, dercitamide was later found to be structurally identical to this compound. datapdf.comub.edu
The structural variations, particularly in the side chain, play a significant role in modulating the biological activity of these compounds. mdpi.com
Biosynthetic Investigations and Precursor Studies
Proposed Biosynthetic Pathways of Pyridoacridine Alkaloids
The biosynthesis of pyridoacridine alkaloids is a subject of ongoing investigation, with several plausible pathways proposed based on biomimetic synthesis and the isolation of potential precursors from natural sources. nih.govbeilstein-journals.org A central hypothesis suggests a convergent assembly from two key building blocks.
One widely accepted precursor is derived from the amino acid tryptophan, specifically its oxidation product, kynurenine (B1673888). nih.govbeilstein-journals.org The second proposed precursor is a C6-C2 unit, often suggested to be dopamine (B1211576) or a related catecholamine. auckland.ac.nz
Key Steps in the Proposed Pathway:
Formation of Kynuramine (B1673886): Tryptophan undergoes oxidative cleavage to form kynurenine, which is then believed to be decarboxylated to yield kynuramine.
Oxidative Coupling: The core of the pyridoacridine skeleton is thought to be formed through an oxidative coupling reaction between kynuramine and a dopamine-derived unit. auckland.ac.nz
Cyclization and Aromatization: A series of intramolecular cyclizations and subsequent aromatization reactions would then lead to the formation of the tetracyclic core common to many pyridoacridine alkaloids.
Further Modifications: Subsequent enzymatic modifications, such as hydroxylation, methylation, and the addition of side chains, would then generate the vast diversity observed within this alkaloid family, including the specific structure of Kuanoniamine C.
An alternative pathway suggests the involvement of 3-hydroxykynurenine, which could also serve as a key precursor, reacting with a quinone-like structure to form the characteristic polycyclic system.
| Proposed Precursor | Origin | Role in Biosynthesis |
| Tryptophan | Amino Acid Metabolism | Source of the kynurenine/kynuramine unit |
| Dopamine | Amino Acid Metabolism | Provides the C6-C2 unit for the quinoline (B57606) portion |
| 3-Hydroxykynurenine | Tryptophan Metabolism | Alternative precursor to kynuramine |
Enzymatic Components in Biosynthesis
Direct evidence for the specific enzymes involved in this compound biosynthesis is not yet available. However, based on the proposed biosynthetic pathways for pyridoacridine alkaloids, several classes of enzymes are likely to play crucial roles. The biosynthesis of these complex molecules is thought to involve a series of enzymatic reactions, although the specific enzymes have been challenging to isolate and characterize. nih.gov
Hypothesized Enzymatic Activities:
Oxidases and Oxygenases: These enzymes are critical for the initial oxidation of tryptophan to kynurenine and for the oxidative coupling steps that form the core skeleton.
Decarboxylases: An enzyme with decarboxylase activity would be required to convert kynurenine to kynuramine.
Transferases: Enzymes such as methyltransferases could be involved in the final tailoring steps that add specific functional groups to the pyridoacridine scaffold.
Cytochrome P450 Enzymes: This superfamily of enzymes is known for its role in the metabolism of a wide variety of compounds and could be involved in the hydroxylation and other oxidative modifications of the pyridoacridine core.
The lack of direct enzymatic evidence is a significant gap in the understanding of pyridoacridine biosynthesis and remains an active area of research.
Biogenetic Relationships with Related Marine Alkaloids
This compound is part of a large and structurally diverse family of pyridoacridine alkaloids, and its biogenetic relationship to other members of this family is a key area of study. The structural similarities among these compounds suggest they arise from a common biosynthetic pathway, with variations occurring in the later, tailoring steps.
The kuanoniamines are closely related to other pyridoacridine alkaloids such as the shermilamines and styelsamines. auckland.ac.nz It has been proposed that the shermilamines could be biosynthetic precursors to the kuanoniamines through an oxidative process. This is supported by the co-isolation of both classes of compounds from the same marine organisms.
For instance, styelsamine B has been synthesized in a biomimetic approach from kynuramine and N-acetyl dopamine, lending support to the proposed biosynthetic pathway. It is hypothesized that further oxidation of a pyridoacridine similar to sagitol could lead to the formation of kuanoniamine A. The structural diversity within the pyridoacridine family can be seen as a "family tree" originating from common precursors and branching out through various oxidative and cyclization pathways.
| Related Alkaloid Family | Proposed Biogenetic Relationship to Kuanoniamines |
| Shermilamines | Potential biosynthetic precursors via oxidation |
| Styelsamines | Share common precursors and biosynthetic pathways |
| Sagitol | A potential intermediate in the biosynthesis of other kuanoniamines |
The study of these biogenetic relationships not only helps to elucidate the biosynthetic pathways but also provides a framework for predicting the existence of yet undiscovered pyridoacridine alkaloids. nih.gov
Synthetic Strategies and Analogs
Total Synthesis Approaches of the Kuanoniamine Core Structure
The synthesis of the core pentacyclic framework of kuanoniamine alkaloids, a pyrido[2,3,4-kl]acridine system, has been a significant focus of organic synthesis. The first total synthesis of a member of this family, Kuanoniamine A, provided a foundational strategy that is applicable to the broader class of related compounds. clockss.org
A key successful approach involves a condensation and cyclization sequence. For the synthesis of Kuanoniamine A, the strategy commenced with the treatment of 6-methoxybenzothiazole-4,7-dione with 2-aminoacetophenone (B1585202) in refluxing methanol (B129727) containing cerium(III) chloride, which directly yielded the tetracyclic quinone intermediate. clockss.org This tetracyclic quinone was then heated with N,N-dimethylformamide diethyl acetal (B89532) (DMF-DEA) followed by treatment with ammonium (B1175870) chloride in acetic acid to construct the final pyridine (B92270) ring, thus completing the pentacyclic iminoquinolinequinone core of Kuanoniamine A. clockss.org The spectral data of the synthetic product were identical to the natural compound, confirming the structure and the viability of the synthetic route. clockss.org
Alternative strategies have also been explored for constructing the kuanoniamine skeleton. One such method involves a hetero Diels-Alder reaction. rsc.org In the synthesis of a Kuanoniamine A analog, the reaction between a 1-aza-1,3-butadiene derivative (crotonaldehyde dimethylhydrazone) and a benzothiazole-4,7-dione successfully formed a key thiazoloquinolinedione intermediate, which could then be further annulated to form the pentacyclic system. rsc.org
Other approaches have focused on intramolecular ring-closing reactions to form the final ring. Attempts to synthesize Kuanoniamine A from a 5-substituted 4-bromobenzo[c] clockss.orgnih.govnaphthyridine precursor using methods like a Heck-type palladium-catalyzed reaction, a radical cyclization with AIBN and Bu₃SnH, or a photochemical cyclization were unsuccessful in yielding the desired pentacyclic alkaloid. beilstein-journals.org
| Reaction Type | Key Reagents/Conditions | Outcome | Reference |
| Condensation/Cyclization | CeCl₃, Air; H₂SO₄/TFA | Successful for Kuanoniamine A | clockss.org |
| Annulation | DMF-DEA; NH₄Cl/AcOH | Successful for Kuanoniamine A | clockss.org |
| Hetero Diels-Alder | Crotonaldehyde dimethylhydrazone | Successful for Kuanoniamine A analog | rsc.org |
| Pd-catalyzed Heck | Pd(II)acetate, P(o-tolyl)₃, K₂CO₃ | Failed for Kuanoniamine A | beilstein-journals.org |
| Radical Cyclization | AIBN, Bu₃SnH | Failed for Kuanoniamine A | beilstein-journals.org |
Synthetic Methodologies for Kuanoniamine C
This compound was first isolated alongside Kuanoniamine A from a tunicate and its predator, the mollusk Chelynotus semperi. nih.gov It has also been identified in sponges of the genus Oceanapia and Stelleta, where it was named dercitamide. nih.gov
While a total synthesis specifically detailing the construction of this compound is not as prominently reported as that for Kuanoniamine A, its structural similarity suggests that its synthesis would follow a closely related pathway. The established route to Kuanoniamine A involves the condensation of 6-methoxybenzothiazole-4,7-dione with 2-aminoacetophenone. clockss.org It can be postulated that the synthesis of this compound, which lacks the methoxy (B1213986) group of Kuanoniamine A, would proceed via an analogous condensation using the corresponding un-substituted benzothiazole-4,7-dione as a starting material. The subsequent annulation steps to form the final pyridine ring would likely employ similar reagents, such as DMF-DEA. clockss.org
Semisynthesis from Precursors
Semisynthesis is a strategy that utilizes structurally complex natural products as starting materials for a limited number of chemical transformations to produce a desired target molecule. wikipedia.org This approach is particularly valuable for complex natural products where a total synthesis is lengthy or low-yielding. wikipedia.org
For the kuanoniamine family, biosynthetic studies and the co-isolation of related alkaloids suggest potential semisynthetic pathways. It has been proposed that kuanoniamines may arise from the oxidation of other pyridoacridine alkaloids like the shermilamines. For instance, shermilamine B is often found with kuanoniamines. This suggests that a biomimetic oxidation of a shermilamine precursor could potentially serve as a semisynthetic route to the kuanoniamine core. Similarly, it is considered possible that the oxidation of a pyridoacridine like sagitol could lead to Kuanoniamine A, hinting at another potential avenue for semisynthesis from a related, naturally abundant precursor.
Derivatization Strategies for Structural Modification
Derivatization involves the chemical modification of a parent compound to produce new, related structures, known as derivatives. mdpi.comresearchgate.net This strategy is often employed to explore structure-activity relationships (SAR), improve pharmacokinetic properties, or enhance analytical detection. mdpi.comd-nb.info For a molecule like this compound, several sites on its pentacyclic structure present opportunities for derivatization.
The core pyridoacridine structure contains several aromatic rings that are potential sites for electrophilic or nucleophilic substitution, allowing for the introduction of various functional groups. The iminoquinone moiety is a reactive center that could undergo addition reactions. Furthermore, the nitrogen atoms within the heterocyclic system could be targeted for modification, such as N-acetylation, a modification seen in some naturally occurring pyridoacridines. nih.gov While specific reports on the derivatization of this compound itself are limited, the strategies applied to other complex alkaloids, such as fentanyls or other benzothiazoles, demonstrate the general principles of using chemical reagents to modify core structures to generate a library of related compounds for further study. researchgate.netd-nb.info
Design and Synthesis of this compound Analogs
The potent biological activities of pyridoacridine alkaloids have spurred significant interest in the design and synthesis of analogs to probe and optimize these effects. nih.govbeilstein-journals.org Much of this work has used Kuanoniamine A as the primary template, but the strategies are directly applicable to creating this compound analogs.
A common strategy involves isosteric replacement of the thiazole (B1198619) ring (Ring A). In one study, an analog of Kuanoniamine A was synthesized where the thiazole ring was replaced by a phenyl ring, creating a purely carbocyclic A-ring. beilstein-journals.org In a similar vein, thiophene-containing analogs of Kuanoniamine A have been synthesized, representing another bioisosteric replacement. researchgate.net
More complex analogs have also been synthesized and evaluated for biological activity. A series of benzothiazolopyrroloquinoxalinones, which are structurally analogous to Kuanoniamine A, were synthesized and evaluated for their antiprotozoal activity against parasites like Toxoplasma gondii and Leishmania major. nih.govresearchgate.net These efforts aim to create novel chemical entities with improved potency and selectivity.
| Analog Type | Structural Modification | Synthetic Goal/Application | Reference |
| Aryl Analog | Thiazole ring replaced with a phenyl ring | Investigate importance of the thiazole moiety | beilstein-journals.org |
| Thiophene (B33073) Analog | Thiazole ring replaced with a thiophene ring | Bioisosteric replacement | researchgate.net |
| Benzothiazolopyrrolo-quinoxalinones | Altered heterocyclic core | Antiprotozoal activity evaluation | researchgate.net |
| Thiazoloquinolinediones | Hetero Diels-Alder adducts | Intermediates for pentacyclic analogs | rsc.org |
Biological Activities and Molecular Mechanisms
Anticancer Activity Mechanisms
Kuanoniamine C has demonstrated selective anticancer properties, particularly against estrogen-dependent (ER+) breast cancer cell lines. nih.govnih.gov Its mechanisms of action involve the inhibition of cellular proliferation, induction of apoptosis, and modulation of critical signaling pathways.
This compound has been shown to inhibit the growth of various human tumor cell lines, although it is generally less potent than the related compound, kuanoniamine A. nih.govnih.gov A notable characteristic of this compound is its high selectivity for the estrogen-dependent (ER+) breast cancer cell line, MCF-7. nih.gov The antiproliferative effect of this compound in these cells may be associated with estrogen receptors. frontiersin.org
The growth inhibitory effects were evaluated across a panel of human cell lines, and the concentrations causing 50% growth inhibition (GI₅₀) were determined.
| Cell Line | Cancer Type | This compound GI₅₀ (μM) |
| MCF-7 | Breast (ER+) | >5 |
| MDA-MB-231 | Breast (ER-) | >50 |
| SF-268 | CNS | >50 |
| NCI-H460 | Lung | >50 |
| UACC-62 | Melanoma | >50 |
| MRC-5 | Non-tumor Fibroblast | >50 |
| Data sourced from Kijjoa et al., 2007. nih.gov |
Research indicates that the antiproliferative effects of this compound on MCF-7 cancer cells are linked to the induction of apoptosis, a process of programmed cell death. nih.govmdpi.com
A key indicator of apoptosis is the fragmentation of DNA within the cell nucleus. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA breaks, was used to assess the apoptotic effects of this compound. nih.gov Treatment of MCF-7 cells with this compound led to an increase in the number of apoptotic cells, confirming that it can induce DNA fragmentation. nih.govmdpi.com This suggests that apoptosis is a mechanism through which this compound exerts its antiproliferative effects. nih.gov However, further studies are needed to fully characterize this process, as DNA cleavage can also be associated with necrosis. nih.govmdpi.com
The tumor suppressor protein p53 plays a crucial role in regulating cell death. wjgnet.comnumberanalytics.com Studies have shown that the p53 signaling pathway is involved in the cellular response to this compound. nih.gov In osteosarcoma cells, this compound-induced cell death was found to be regulated by p53 signaling. nih.govresearchgate.net Specifically, the compound's ability to suppress the expression of glucose-regulated protein 78 (GRP78), a protein that protects cells from stress, is dependent on the p53 pathway. nih.govresearchgate.net This suggests that this compound's pro-apoptotic activity is, at least in part, mediated through the modulation of p53-governed cellular processes. nih.gov
This compound affects the fundamental processes of DNA replication and cell division, although its effects can be complex and concentration-dependent.
Flow cytometric analysis of the DNA content in MCF-7 cells treated with this compound showed no significant effect on the cell cycle progression. nih.gov Unlike its analogue, kuanoniamine A, which caused a notable reduction of cells in the G2/M phase, this compound did not considerably alter the distribution of cells in the G1, S, or G2/M phases of the cell cycle. nih.govfrontiersin.org
The effect of this compound on the DNA synthesis of MCF-7 cells was investigated using a [³H] thymidine (B127349) incorporation assay. nih.gov The results revealed a biphasic effect. At high concentrations, this compound inhibited DNA synthesis. nih.gov Conversely, at low concentrations and with shorter exposure times (6 and 12 hours), a stimulatory effect on DNA synthesis was observed, reaching a maximum stimulation of 130% at concentrations of 0.26 and 0.52 μM after 6 hours of treatment. nih.gov This dual effect on DNA synthesis is dependent on both the concentration of this compound and the duration of exposure. nih.gov
DNA Synthesis Inhibition and Cell Cycle Regulation
Thymidine Incorporation Studies
Thymidine incorporation assays are a cornerstone for assessing DNA synthesis and, by extension, cell proliferation. Studies involving this compound have utilized this technique to elucidate its effects on cancer cells.
Research on the MCF-7 breast cancer cell line revealed a complex, dose- and time-dependent effect of this compound on DNA synthesis. nih.gov Unlike its more potent counterpart, Kuanoniamine A, which consistently and dramatically inhibited DNA synthesis, this compound exhibited a biphasic response. nih.gov At lower concentrations, it appeared to stimulate [³H]thymidine incorporation, suggesting an initial proliferative effect. However, at higher concentrations, it demonstrated an inhibitory effect on DNA synthesis. nih.gov This biphasic nature is reminiscent of the effects of some phytoestrogens on estrogen-dependent breast cancer cells. nih.gov
It is noteworthy that the proliferative effects observed at low concentrations and short exposure times in thymidine incorporation assays were not mirrored in MTT or SRB assays, which measure metabolic activity and total cellular protein, respectively. nih.gov This discrepancy suggests a higher sensitivity of the [³H]thymidine uptake method for detecting subtle changes in cell proliferation. nih.gov
Table 1: Effect of this compound on DNA Synthesis in MCF-7 Cells
| Concentration | Effect on [³H]thymidine Incorporation |
|---|---|
| Low | Stimulatory |
| High | Inhibitory |
Glucose-Regulated Protein 78 (GRP78) Suppression
Glucose-Regulated Protein 78 (GRP78), also known as BiP or HSPA5, is a key chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in protein folding and cell survival. nih.govmdpi.com In the context of cancer, particularly osteosarcoma, GRP78 is considered a promising therapeutic target due to its cell-protective functions. nih.govmdpi.com
This compound has been identified as a suppressor of GRP78 expression. nih.govresearchgate.net Mechanistic studies have revealed that it achieves this by promoting the degradation of GRP78 mRNA. nih.gov This action is independent of the typical ER stress response pathways. nih.gov Interestingly, the downregulation of GRP78 and subsequent cell death induced by this compound are regulated by p53 signaling. nih.govresearchgate.net
Synergistic Interactions with Chemotherapeutic Agents (e.g., Bortezomib)
The ability of this compound to downregulate GRP78 has significant implications for combination cancer therapies. Bortezomib (B1684674), a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma, is a notable example. nih.govwikipedia.orgmayoclinic.org In osteosarcoma cells, co-treatment with this compound and bortezomib leads to a synergistic effect. nih.govresearchgate.net
This compound enhances bortezomib-induced cell death by suppressing the expression of GRP78, a protein essential for stimulating this cell death pathway. nih.gov This combination therapy appears to be particularly effective in osteosarcoma cells that express wild-type p53, suggesting a selective targeting mechanism. nih.govresearchgate.net This synergistic interaction highlights a novel therapeutic strategy for osteosarcoma, a malignancy often resistant to conventional chemotherapy and radiation. nih.gov
Estrogen Receptor-Dependent Selectivity in Breast Cancer Cell Lines
This observation has led to the hypothesis that estrogen receptors may be involved in the antiproliferative effect of this compound. nih.gov The differential sensitivity between ER+ and ER- cell lines suggests a potential antiestrogenic mechanism of action, though further research is required for confirmation. nih.gov The development of agents that selectively target ERs is a key strategy in breast cancer therapy. nih.govmdpi.com
Table 2: Growth Inhibitory (GI₅₀) Values of this compound in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | GI₅₀ (µM) |
|---|---|---|
| MCF-7 | ER+ | 0.81 ± 0.11 |
| MDA-MB-231 | ER- | >10 (implied) |
Data from a study on the anticancer activity of kuanoniamines. nih.gov
DNA Intercalation and Topoisomerase II Inhibition
Pyridoacridine alkaloids, the class of compounds to which this compound belongs, are known to exert their cytotoxic effects through interactions with DNA. nih.govresearchgate.net A primary mechanism for many of these alkaloids is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This action can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
Furthermore, these compounds often act as topoisomerase II inhibitors. nih.govmdpi.com Topoisomerase II is an essential enzyme that manages the topological state of DNA during replication, transcription, and recombination. numberanalytics.com By inhibiting this enzyme, pyridoacridine alkaloids can lead to the accumulation of DNA strand breaks and trigger apoptosis. nih.gov The ability of these compounds to inhibit topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA) often correlates with their cytotoxic potency and their DNA intercalating ability. nih.gov While direct studies on this compound's topoisomerase II inhibitory activity are less detailed than for other pyridoacridines, its structural similarity suggests it likely shares this mechanism of action. nih.gov
Adipogenesis Modulation and Metabolic Regulation
Beyond its anticancer properties, this compound has emerged as a modulator of adipogenesis and metabolic regulation. nih.govresearchgate.net Adipogenesis is the process by which pre-adipose cells differentiate into mature fat cells (adipocytes), a process tightly controlled by a cascade of transcription factors. mdpi.commdpi.come-enm.orgnih.gov
This compound has been shown to suppress the differentiation of pre-adipose cells into white adipocytes. nih.govresearchgate.net This inhibition of adipogenesis suggests a potential role for this compound in preventing the expansion of white adipose tissue (WAT), a key factor in the development of obesity. nih.govresearchgate.net
Mitochondrial Function Dysregulation
The mechanism by which this compound modulates adipogenesis appears to be linked to the dysregulation of mitochondrial function. nih.govresearchgate.net Mitochondria are central to adipocyte function, influencing differentiation, lipid metabolism, and thermogenesis. frontiersin.orgmdpi.com
Pharmacological analysis indicates that this compound inhibits the mitochondrial respiratory complex II. nih.govresearchgate.net This inhibition leads to the activation of a reactive oxygen species (ROS)–extracellular signal-regulated kinase (ERK)–β-catenin signaling pathway. researchgate.net This signaling cascade, in turn, antagonizes the pro-adipogenic signals induced by insulin, IBMX, and dexamethasone. researchgate.net By disrupting mitochondrial function in this manner, this compound can potentially prevent the abnormal expansion of white adipose tissue. nih.govresearchgate.net
Inhibition of Mitochondrial Respiratory Complex II Activity
This compound has been identified as a modulator of mitochondrial function, specifically targeting and inhibiting the mitochondrial respiratory Complex II, also known as succinate (B1194679) dehydrogenase (SDH). researchgate.netnih.gov This complex plays a crucial role in both the electron transport chain and the tricarboxylic acid (TCA) cycle by catalyzing the oxidation of succinate to fumarate. mdpi.com Inhibition of Complex II by this compound disrupts this process, leading to a decrease in mitochondrial respiration and cellular energy production. researchgate.netnih.gov The blockage of the electron transport chain at this specific point is a key initiator of the compound's downstream biological effects. researchgate.net
Reactive Oxygen Species (ROS) Generation and Downstream Signaling
A direct consequence of the inhibition of mitochondrial Complex II by this compound is the increased production of reactive oxygen species (ROS). researchgate.netnih.gov The disruption of the electron flow within the respiratory chain leads to electron leakage, where electrons prematurely react with molecular oxygen to form superoxide (B77818) and other reactive species. frontiersin.org This elevation in intracellular ROS levels is not merely a sign of cellular stress but also acts as a critical signaling event, initiating a cascade of downstream molecular pathways that influence various cellular functions. researchgate.netnih.gov
The ROS generated following mitochondrial inhibition by this compound triggers the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway. researchgate.netnih.gov The ERK pathway, a subfamily of mitogen-activated protein kinases (MAPKs), is a central signaling cascade that regulates processes like cell division, differentiation, and survival. mdpi.comwikipedia.org The activation of ERK signaling is a key step that connects the initial mitochondrial perturbation by this compound to subsequent changes in gene expression and cellular behavior. researchgate.netjst.go.jp
This compound has been shown to modulate the Wnt/β-catenin signaling pathway. researchgate.netjst.go.jp Specifically, the sustained activation of the ERK pathway leads to an upregulation of β-catenin. jst.go.jp In the absence of a Wnt signal, β-catenin is typically targeted for degradation by a "destruction complex." plos.org However, this compound-induced signaling interferes with this process. jst.go.jp The modulation of β-catenin, a transcriptional co-regulator, is a significant downstream effect of this compound, influencing the expression of target genes involved in developmental and homeostatic processes. jst.go.jponcotarget.com
Extracellular Signal-Regulated Kinase (ERK) Pathway Activation
Regulation of Adipogenesis-Related Gene Expression (e.g., PPARγ, C/EBPδ)
This compound has been found to suppress adipogenesis, the process of forming new fat cells. nih.govjst.go.jp This is achieved by regulating the expression of critical adipogenesis-related transcription factors. jst.go.jp The compound downregulates the expression of CCAAT/enhancer-binding protein delta (C/EBPδ), an early regulator of adipogenesis. jst.go.jpresearchgate.net This, in turn, leads to the suppression of peroxisome proliferator-activated receptor-gamma (PPARγ) mRNA expression. jst.go.jp PPARγ is a master regulator of adipogenesis, and its concerted action with C/EBP family members is essential for terminal adipocyte differentiation. mdpi.comnih.gov The upregulation of β-catenin by this compound also contributes to the inhibition of adipogenesis, as β-catenin can suppress the function of PPARγ and C/EBPα. jst.go.jp
Table 1: Effect of this compound on Adipogenesis Regulation
| Target Molecule/Pathway | Effect of this compound | Reference |
|---|---|---|
| Mitochondrial Complex II | Inhibition | researchgate.netnih.gov |
| Reactive Oxygen Species (ROS) | Increased Generation | researchgate.netnih.gov |
| ERK Signaling | Sustained Activation | researchgate.netjst.go.jp |
| β-Catenin | Upregulation | jst.go.jp |
| C/EBPδ mRNA Expression | Downregulation | jst.go.jp |
| PPARγ mRNA Expression | Suppression | jst.go.jp |
Insecticidal Activity Mechanisms
This compound, a pyridoacridine alkaloid, has demonstrated insecticidal properties. researchgate.net Its mechanism of action is believed to be linked to its fundamental biological activities, including the inhibition of mitochondrial function. scirp.orgnih.gov By disrupting the electron transport chain, specifically at Complex II, this compound can interfere with cellular respiration and energy (ATP) production in insects. This disruption of vital metabolic processes can lead to toxicity and mortality in susceptible insect species, such as Spodoptera littoralis. researchgate.netmdpi.com
General Antimicrobial Activity
Pyridoacridine alkaloids, the class of compounds to which this compound belongs, are known for their broad range of biological activities, including antimicrobial effects. While specific studies detailing the broad-spectrum antimicrobial mechanism of this compound are limited, related compounds like Kuanoniamine D have shown activity against bacteria such as E. coli and M. luteus. mdpi.commdpi.com The general cytotoxicity of pyridoacridines is often attributed to their ability to intercalate with DNA and inhibit DNA-metabolizing enzymes. This, combined with the potential for ROS generation and inhibition of essential metabolic pathways like mitochondrial respiration, likely contributes to its general antimicrobial activity against various pathogens, including bacteria and fungi.
Antiviral Activity (e.g., Anti-HIV)
The chemical compound this compound, a member of the pyridoacridine alkaloid class, has been identified in scientific literature as possessing antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). researchgate.net Pyridoacridine alkaloids as a group are recognized for a wide spectrum of biological activities, which encompass anti-HIV effects. mdpi.com
Detailed research findings on the specific anti-HIV activity of this compound are limited in publicly available scientific literature. However, studies comparing the bioactivity of different kuanoniamines have provided some insights. Notably, while this compound has demonstrated activity against HIV, it has been reported to be less potent than its structural analog, Kuanoniamine A. oraquick.com
The precise molecular mechanisms underlying the anti-HIV action of this compound have not been extensively elucidated in published research. Generally, antiviral compounds can interfere with various stages of the viral life cycle, such as entry into the host cell, reverse transcription, integration of viral DNA into the host genome, or the assembly and release of new viral particles. For other antiviral alkaloids, mechanisms such as the inhibition of viral enzymes like reverse transcriptase and protease are common. mdpi.comimmunopaedia.org.za However, specific studies detailing which of these, or other, pathways are inhibited by this compound are not currently available.
Further investigation is required to determine the specific inhibitory concentrations (such as IC₅₀ or EC₅₀ values) of this compound against different strains of HIV and to fully understand its mechanism of action at the molecular level.
Antiviral Activity Data for Kuanoniamine Alkaloids
| Compound | Virus | Activity | Research Findings |
| This compound | HIV | Reported Activity | Less potent than Kuanoniamine A. Specific quantitative data (e.g., IC₅₀) is not widely reported in the literature. oraquick.com |
| Kuanoniamine A | HIV | Potent Inhibitor | Exhibits more potent anti-HIV activity compared to this compound. oraquick.com |
Structure Activity Relationship Sar Studies
Correlating Structural Features with Anticancer Potency
Kuanoniamine C has demonstrated notable anticancer activity, particularly against specific cancer cell lines. mdpi.comnih.gov Studies have revealed that its potency is intrinsically linked to its chemical architecture.
Research indicates that this compound exhibits selective cytotoxicity. For instance, it has shown a high degree of selectivity towards the estrogen-dependent (ER+) breast cancer cell line, MCF-7. mdpi.comnih.govfrontiersin.org This suggests a potential interaction with estrogen receptors, which could be a key factor in its mechanism of action against this specific cancer type. mdpi.com While this compound is less potent than its analogue, Kuanoniamine A, against a broader range of tumor cell lines, its selectivity for ER+ breast cancer cells is a significant finding. mdpi.comnih.gov
The antiproliferative effects of this compound have been associated with the induction of apoptosis (programmed cell death). nih.gov Furthermore, at high concentrations, this compound has been observed to inhibit DNA synthesis in MCF-7 cells, a crucial process for cancer cell proliferation. mdpi.com Interestingly, at lower concentrations, it appears to have a stimulatory effect on DNA synthesis, a biphasic behavior that warrants further investigation. mdpi.com
In the context of osteosarcoma, this compound has been found to suppress the expression of GRP78, a chaperone protein implicated in cancer cell survival. nih.gov This action, regulated by p53 signaling, enhances the cell-killing effects of the anticancer drug bortezomib (B1684674), suggesting a potential synergistic therapeutic strategy. nih.gov
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Activity | Reference |
|---|---|---|---|
| MCF-7 | Breast Carcinoma (ER+) | High selectivity and potent growth inhibition | mdpi.comnih.govfrontiersin.org |
| MDA-MB-231 | Breast Carcinoma (ER-) | Less potent growth inhibition | mdpi.com |
| SF-268 | Glioma | Growth inhibition | mdpi.com |
| NCI-H460 | Non-small cell lung cancer | Growth inhibition | mdpi.com |
| UACC-62 | Melanoma | Growth inhibition | mdpi.com |
| Osteosarcoma Cells | Bone Cancer | Suppresses GRP78 expression, enhances bortezomib-induced cell death | nih.gov |
SAR in Adipogenesis Modulation
Recent studies have highlighted the role of this compound in modulating adipogenesis, the process of pre-adipocyte differentiation into mature fat cells. researchgate.netnih.gov This has significant implications for understanding and potentially managing conditions related to excessive fat accumulation.
This compound has been shown to suppress the differentiation of pre-adipose cells into white adipocytes. researchgate.netnih.gov The underlying mechanism involves the modulation of mitochondrial function. researchgate.netnih.gov Specifically, this compound inhibits the mitochondrial respiratory complex II. nih.gov This inhibition triggers a signaling cascade involving reactive oxygen species (ROS), extracellular signal-regulated kinase (ERK), and β-catenin. researchgate.netnih.gov This signaling pathway effectively antagonizes the pro-adipogenic effects of insulin, IBMX, and dexamethasone. nih.gov
By suppressing the expression of key adipogenic transcription factors such as C/EBPδ, PPARγ, and C/EBPα, this compound can inhibit the expansion of white adipose tissue. researchgate.net This suggests that the structural features of this compound allow it to interfere with the fundamental molecular machinery driving fat cell formation.
Table 2: Role of this compound in Adipogenesis Modulation
| Target/Pathway | Effect of this compound | Outcome | Reference |
|---|---|---|---|
| Mitochondrial Respiratory Complex II | Inhibition | Activation of ROS-ERK-β-catenin signaling | researchgate.netnih.gov |
| C/EBPδ, PPARγ, C/EBPα | Suppression of mRNA expression | Inhibition of pre-adipocyte differentiation | researchgate.net |
| White Adipose Tissue (WAT) | Inhibition of expansion | Prevention of abnormal fat accumulation | researchgate.netnih.gov |
Comparative Analysis with Kuanoniamine A and D for Specific Activities
Comparing this compound with its structural relatives, Kuanoniamine A and Kuanoniamine D, provides valuable insights into how subtle molecular differences can translate into significant variations in biological activity.
In terms of anticancer activity, Kuanoniamine A is a more potent growth inhibitor across a wider range of tumor cell lines compared to this compound. mdpi.comnih.gov Kuanoniamine A also demonstrates a more potent inhibition of DNA synthesis. mdpi.com However, the standout feature of this compound is its high selectivity for ER+ breast cancer cells, a property not as pronounced in Kuanoniamine A. mdpi.comfrontiersin.org Both compounds induce apoptosis in MCF-7 cells. nih.gov
With regard to other activities, this compound and D have been reported to possess insecticidal properties. nio.res.innih.govmdpi.com Kuanoniamine D generally exhibits stronger insecticidal activity and toxicity in the brine shrimp lethality test compared to this compound. nih.govmdpi.com Furthermore, Kuanoniamine D shows a higher affinity for A1- and A2A-adenosine receptors than this compound. nih.gov An N-deacyl derivative of kuanoniamines showed cytotoxic effects but lacked the insecticidal and adenosine (B11128) receptor affinity of its parent compounds, highlighting the importance of the acyl group for these specific activities. nio.res.innih.govmdpi.com
Table 3: Comparative Activities of Kuanoniamines
| Compound | Anticancer Potency | Selectivity for ER+ Breast Cancer | DNA Synthesis Inhibition | Apoptosis Induction (MCF-7) | Insecticidal Activity (LC50) | Reference |
|---|---|---|---|---|---|---|
| Kuanoniamine A | Potent | Less selective | More potent | Yes | Not Reported | mdpi.comnih.govnih.gov |
| This compound | Less potent overall | Highly selective | Less potent | Yes | 156 ppm | mdpi.comnih.govfrontiersin.orgnih.govnio.res.innih.govmdpi.com |
| Kuanoniamine D | Not extensively studied for anticancer activity | Not Reported | Not Reported | Not Reported | 59 ppm | nio.res.innih.govmdpi.com |
Q & A
Q. What experimental methodologies are recommended for assessing the cytotoxicity of Kuanoniamine C in cancer cell lines?
The MTT assay is a standard method for evaluating cytotoxicity. This compound's dose- and time-dependent effects can be measured by treating cells (e.g., 0–86.51 μM for Kuanoniamine A and 0–66.84 μM for this compound) and quantifying MTT reduction at 6, 12, 24, and 48 hours. A negative correlation between concentration and MTT reduction (%) indicates cytotoxicity . Controls (untreated cells) and triplicate measurements are critical for reproducibility.
Q. How should researchers address missing physicochemical data for this compound in experimental design?
When parameters like solubility or logP are unavailable, computational tools (e.g., molecular dynamics simulations) can predict properties using topological data (e.g., molar volume: 276.7 m³/mol, polar surface area: 73.4 Ų). Experimental validation via HPLC or mass spectrometry is advised to confirm computational predictions .
Q. What are the essential steps in synthesizing this compound, and what intermediates are critical?
The synthesis involves a Diels-Alder reaction between cyclohexadienone and ethyl vinyl ether to form pyran derivatives, followed by ozonolysis, α-bromination, and reaction with thiourea to yield aminothiazole intermediates. Final steps include deamination, acetylation, and photolytic azide rearrangement to produce this compound. Key intermediates (e.g., brominated ketone derivatives) require strict purity controls .
Advanced Research Questions
Q. How does this compound modulate molecular pathways to inhibit white adipocyte differentiation?
this compound suppresses adipogenesis by downregulating C/EBPδ mRNA (days 1–4) and PPARγ/C/EBPα (days 2–4) in NIH3T3-L1 cells. Concurrently, it upregulates β-catenin via MEK-ERK-GSK3β signaling, which antagonizes PPARγ. Methodologically, time-course experiments (0–7 days) with Oil Red O staining and qPCR/Western blotting are essential to map pathway dynamics .
Q. What experimental designs are optimal for resolving contradictions in dose-response efficacy across studies?
Contradictions (e.g., partial PPARγ suppression vs. complete adipogenesis inhibition) may arise from cell-line specificity or assay conditions. Researchers should:
Q. How can researchers systematically evaluate this compound's impact on transcription factor networks?
Chromatin immunoprecipitation (ChIP-seq) and RNA-sequencing are recommended to profile C/EBPδ and β-catenin binding sites. Pair these with siRNA knockdowns to confirm functional roles. Time-staggered treatment (e.g., 0–4 days vs. 4–7 days) helps isolate early vs. late transcriptional effects .
Q. What strategies ensure rigor in reporting contradictory findings, such as partial pathway inhibition?
Follow structured discussion guidelines:
Q. How should researchers design dose-ranging studies to optimize this compound's bioactivity?
Use a factorial design to test multiple concentrations (e.g., 10–100 μM) and treatment durations. Include positive controls (e.g., Rosiglitazone for adipogenesis) and measure both phenotypic (e.g., lipid accumulation) and molecular endpoints (e.g., phosphorylated ERK/Akt). Nonlinear regression models can identify IC₅₀ values .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing time-dependent effects in this compound studies?
Mixed-effects models or repeated-measures ANOVA are ideal for longitudinal data (e.g., MTT assays at multiple time points). For RNA/protein expression, normalize to housekeeping genes and apply false-discovery-rate corrections for multiple comparisons .
Q. How can researchers validate computational predictions of this compound's ecological impact?
Use toxicity assays in model organisms (e.g., Daphnia magna for aquatic toxicity) paired with quantitative structure-activity relationship (QSAR) models. Prioritize parameters like biodegradability and bioaccumulation potential derived from topological descriptors (e.g., hydrogen bond donors: 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
